1-Aminooxy-3-aminopropane
Overview
Description
1-Aminooxy-3-aminopropane is a chemical compound known for its role as an inhibitor of polyamine biosynthesis. It is structurally similar to putrescine, a naturally occurring polyamine, and has been studied for its effects on various biological processes, particularly in the context of fungal and mammalian cell metabolism .
Preparation Methods
1-Aminooxy-3-aminopropane can be synthesized through several methods. One common synthetic route involves the reaction of γ-bromopropylphthalimide with N-hydroxyphthalimide in the presence of triethylamine and dimethyl formamide. The reaction mixture is heated to 90°C and then cooled, resulting in the formation of the desired product . Another method involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of substituted alcohols, followed by deprotection of the aminooxy group .
Chemical Reactions Analysis
1-Aminooxy-3-aminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: It participates in substitution reactions, particularly involving the aminooxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of phthalhydrazide .
Scientific Research Applications
1-Aminooxy-3-aminopropane has several scientific research applications:
Chemistry: It is used as an inhibitor of polyamine biosynthesis, affecting enzymes such as ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase
Biology: The compound has been studied for its effects on fungal polyamine metabolism, particularly in the phytopathogenic fungus Sclerotinia sclerotiorum.
Medicine: Research has explored its potential as a tool for controlling plant diseases of fungal origin and its effects on mammalian cell growth
Mechanism of Action
1-Aminooxy-3-aminopropane exerts its effects by inhibiting key enzymes involved in polyamine biosynthesis. It inhibits ornithine decarboxylase, spermidine synthase, and S-adenosyl-methionine decarboxylase . The inhibition of these enzymes leads to a decrease in polyamine levels, which in turn affects cell growth and proliferation. The compound binds tightly to the enzyme active sites, preventing the normal substrate from binding and thus inhibiting enzyme activity .
Comparison with Similar Compounds
1-Aminooxy-3-aminopropane is unique in its ability to inhibit multiple enzymes involved in polyamine biosynthesis. Similar compounds include:
N-(2-aminooxyethyl)-1,4-diaminobutane: Another polyamine biosynthesis inhibitor with a slightly different structure.
1-aminooxy-3-N-(3-aminopropyl)-aminopropane: A derivative with similar inhibitory properties.
α-difluoromethylornithine: A well-known inhibitor of ornithine decarboxylase, but with a different mechanism of action.
These compounds share the ability to inhibit polyamine biosynthesis but differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
O-(3-aminopropyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-2-1-3-6-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZFWDPIWSPZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243634 | |
Record name | 1-Aminooxy-3-aminopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98532-00-4 | |
Record name | 1-Aminooxy-3-aminopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098532004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminooxy-3-aminopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20243634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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